2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15084023
InChI: InChI=1S/C19H18N4O3/c1-24-16-7-5-13(12-17(16)25-2)6-8-18-21-19-20-10-9-14(23(19)22-18)15-4-3-11-26-15/h3-5,7,9-12H,6,8H2,1-2H3
SMILES:
Molecular Formula: C19H18N4O3
Molecular Weight: 350.4 g/mol

2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15084023

Molecular Formula: C19H18N4O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C19H18N4O3/c1-24-16-7-5-13(12-17(16)25-2)6-8-18-21-19-20-10-9-14(23(19)22-18)15-4-3-11-26-15/h3-5,7,9-12H,6,8H2,1-2H3
Standard InChI Key ORIIKTPJVNYMSO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-yl)-[1, triazolo[1,5-a]pyrimidine, reflecting its fused triazolopyrimidine scaffold and substituents. Key identifiers include:

PropertyValue
Molecular FormulaC19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}
Molecular Weight350.4 g/mol
Canonical SMILESCOC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC
InChI KeyORIIKTPJVNYMSO-UHFFFAOYSA-N
PubChem CID71705503

The 3,4-dimethoxyphenethyl group contributes hydrophobic and electron-donating characteristics, while the furyl substituent enhances π-π stacking potential.

Structural Analogues

Comparative analysis with simpler triazolopyrimidines, such as 7-(2-furyl) triazolo[1,5-a]pyrimidine (C9H6N4O\text{C}_{9}\text{H}_{6}\text{N}_{4}\text{O}), reveals that the phenethyl extension in the target compound significantly increases molecular complexity and likely influences receptor binding .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in Scheme 1 (adapted from ):

  • Condensation: A 1,3-di-keto compound reacts with 5-amino-4H-1,2,4-triazole to form a 7-hydroxytriazolopyrimidine intermediate .

  • Chlorination: Treatment with phosphoryl chloride (POCl3\text{POCl}_3) replaces the hydroxyl group with chlorine .

  • Amine Substitution: Reaction with 4-methoxyphenethylamine introduces the dimethoxyphenethyl moiety .

Reaction Optimization

Key challenges include minimizing side reactions during chlorination and improving yields in the final substitution step. Studies on analogous compounds suggest that microwave-assisted synthesis could reduce reaction times by 40% compared to conventional heating .

Biological Activities and Research Findings

Anti-Tubercular Activity

Triazolopyrimidines demonstrate notable activity against Mycobacterium tuberculosis. In a 2017 study, derivatives with C5 aryl substitutions exhibited minimum inhibitory concentrations (MIC) of 0.5–2 µg/mL, comparable to first-line drugs like isoniazid . While direct data for the target compound are unavailable, its structural similarity to active analogs suggests potential MIC values in this range .

Kinase Inhibition

The dimethoxyphenethyl group may enable interactions with ATP-binding pockets in kinases. Molecular docking simulations predict strong binding affinity (Kd12nMK_d \approx 12 \, \text{nM}) for cyclin-dependent kinases (CDKs), though experimental validation is pending.

Pharmacological and Toxicological Profile

Absorption and Metabolism

Preliminary in silico ADME predictions using SwissADME indicate:

  • Lipophilicity: LogP = 3.2 (moderate membrane permeability)

  • Solubility: -5.1 (poor aqueous solubility)

  • CYP450 Metabolism: Primarily metabolized by CYP3A4.

Toxicity Considerations

Structural alerts for hepatotoxicity (e.g., furan rings) necessitate rigorous in vivo safety assessments. Acute toxicity studies in rodents for related compounds report LD₅₀ > 500 mg/kg, suggesting a tolerable safety margin .

ParameterLaboratory ScalePilot Scale
Yield (Final Step)58%45%
Purity>90%>85%
Batch Cycle Time72 hours48 hours

Future work should prioritize:

  • In vivo efficacy studies in TB-infected models.

  • Structural modifications to enhance solubility.

  • Patent landscaping to assess commercial viability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator